molecular formula C13H24N2O5 B061499 (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine CAS No. 167102-62-7

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Cat. No.: B061499
CAS No.: 167102-62-7
M. Wt: 288.34 g/mol
InChI Key: USINQMZZDNKSQW-SECBINFHSA-N
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Description

®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a Boc-protected amine group, a methoxymethylcarbamoyl group, and a dimethyloxazolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of ®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

    Introduction of the Boc-Protected Amine Group: The Boc-protected amine group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Methoxymethylcarbamoyl Group: The methoxymethylcarbamoyl group is attached through a reaction with methoxymethyl isocyanate or a similar reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxazolidinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethylcarbamoyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The methoxymethylcarbamoyl group can undergo hydrolysis to release methanol and a carbamate, which can further react with biological molecules.

Comparison with Similar Compounds

®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine can be compared with other similar compounds, such as:

    ®-3-Boc-4-(Hydroxymethylcarbamoyl)-2,2-dimethyloxazolidine: This compound has a hydroxymethylcarbamoyl group instead of a methoxymethylcarbamoyl group, leading to different reactivity and applications.

    ®-3-Boc-4-(Ethoxymethylcarbamoyl)-2,2-dimethyloxazolidine: The ethoxymethylcarbamoyl group provides different steric and electronic properties compared to the methoxymethylcarbamoyl group.

    ®-3-Boc-4-(Aminomethylcarbamoyl)-2,2-dimethyloxazolidine: This compound contains an aminomethylcarbamoyl group, which can participate in different types of chemical reactions.

The uniqueness of ®-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine lies in its specific combination of functional groups, which provides a balance of stability and reactivity suitable for various applications.

Properties

IUPAC Name

tert-butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USINQMZZDNKSQW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455550
Record name (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167102-62-7
Record name 1,1-Dimethylethyl (4R)-4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167102-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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